molecular formula C24H30ClN3O3 B7582425 CID 6602529

CID 6602529

Cat. No.: B7582425
M. Wt: 444.0 g/mol
InChI Key: GKXDMFIXVDWJCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 6602529 is a chemical compound characterized through advanced analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation, as part of studies on CIEO (likely a plant-derived essential oil or extract) . The compound was isolated and quantified across multiple fractions during vacuum distillation, with its presence confirmed via GC-MS total ion chromatograms and mass spectral analysis (Figure 1B–D) .

Properties

IUPAC Name

N-[9-(2-anilino-2-oxoethyl)-9-azabicyclo[3.3.1]nonan-3-yl]-3-methoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3.ClH/c1-30-22-12-5-7-17(13-22)24(29)26-19-14-20-10-6-11-21(15-19)27(20)16-23(28)25-18-8-3-2-4-9-18;/h2-5,7-9,12-13,19-21H,6,10-11,14-16H2,1H3,(H,25,28)(H,26,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXDMFIXVDWJCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2CC3CCCC(C2)N3CC(=O)NC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 6602529, we compare it with structurally and functionally analogous compounds referenced in the evidence. These comparisons are based on PubChem CID entries and their associated research contexts:

Table 1: Structural and Functional Comparison of this compound with Analogs

Compound (CID) Structural Class Key Features Known Applications/Context Reference
This compound Terpenoid/Steroid* GC-MS-validated backbone; isolated from CIEO Under investigation
Betulin (CID 72326) Triterpenoid Lupane skeleton; hydroxyl groups Anticancer, antiviral agent
DHEAS (CID 12594) Sulfated steroid Androstane core; sulfate group Neurosteroid, biomarker
Oscillatoxin D (CID 101283546) Polyketide Macrocyclic lactone; methyl branches Cytotoxic marine natural product
BSP (CID 5345) Sulfonated dye Aromatic sulfonate groups Liver function diagnostic agent



*Inferred from chromatographic behavior and structural depictions in .

Key Comparisons

Structural Similarities to Betulin (CID 72326) Betulin, a lupane-type triterpenoid, shares a polycyclic backbone with this compound, as suggested by the latter’s GC-MS profile (Figure 1B) . However, betulin contains hydroxyl groups at C-3 and C-28, which are critical for its bioactivity (e.g., inhibition of hepatitis C virus entry) . This compound’s functional groups remain uncharacterized, limiting direct mechanistic comparisons.

Functional Contrast with DHEAS (CID 12594) DHEAS, a sulfated neurosteroid, is structurally distinct due to its androstane core and sulfate moiety, which enhance solubility and receptor binding . While this compound’s GC-MS data suggest a non-polar terpenoid/steroid structure, its lack of polar groups (e.g., sulfate) may limit overlap with DHEAS’s physiological roles.

Divergence from Oscillatoxin Derivatives

  • Oscillatoxin D (CID 101283546) and its analogs are macrocyclic polyketides with potent cytotoxicity against cancer cells . Their complex lactone rings and methyl branches contrast sharply with this compound’s simpler, possibly linear or fused-ring structure, as inferred from Figure 1A .

Industrial Relevance vs. BSP (CID 5345) BSP, a sulfonated aromatic compound, is used diagnostically to assess liver function. Its sulfonate groups enable rapid excretion, whereas this compound’s non-polar structure (evidenced by GC-MS retention behavior) suggests applications in fragrance or lipid-based industries .

Research Findings and Limitations

  • Analytical Gaps : The absence of NMR or X-ray crystallography data for this compound limits definitive structural classification. Its bioactivity and mechanism of action are also undocumented in the provided evidence.
  • Industrial Potential: Its volatility (per GC-MS) and natural origin align with uses in essential oil formulations, though stability and toxicity studies are needed .

Q & A

Q. What advanced statistical methods address variability in this compound dose-response studies?

  • Methodological Answer :
  • Use mixed-effects models to account for inter-experiment variability.
  • Apply bootstrap resampling to estimate confidence intervals for IC₅₀ values.
  • Validate findings via sensitivity analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.